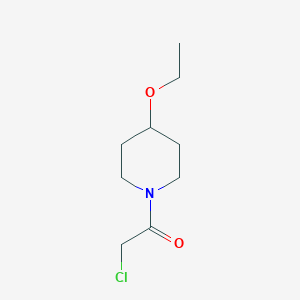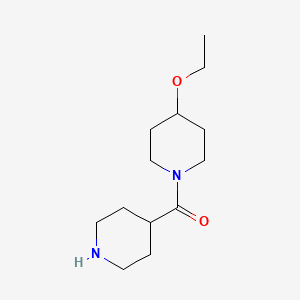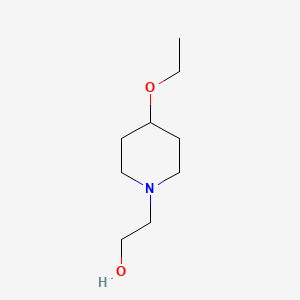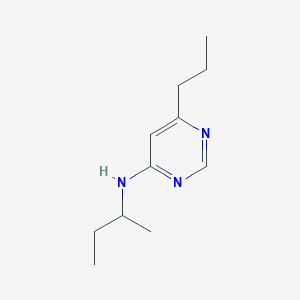 (Furane-2-yl)méthyl[3-(méthylamino)propyl]amine CAS No. 1248515-47-0"
>
(Furane-2-yl)méthyl[3-(méthylamino)propyl]amine CAS No. 1248515-47-0"
>
(Furane-2-yl)méthyl[3-(méthylamino)propyl]amine
Vue d'ensemble
Description
[(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(Furan-2-yl)methyl](methyl)[3-(methylamino)propyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du furane, dont le (Furane-2-yl)méthyl[3-(méthylamino)propyl]amine, sont reconnus pour leurs propriétés antibactériennes. Ils sont particulièrement efficaces contre les bactéries à Gram positif et à Gram négatif . L'inclusion du noyau furane en chimie médicinale est une approche stratégique pour lutter contre la résistance microbienne. Le potentiel de ce composé dans le développement de nouveaux agents antibactériens est important, étant donné le besoin urgent de nouveaux traitements contre les infections résistantes aux médicaments.
Utilisations antifongiques et antivirales
Au-delà des applications antibactériennes, les composés furaniques présentent également des activités antifongiques et antivirales . Leur efficacité à large spectre les rend précieux dans le traitement de diverses maladies infectieuses. La recherche sur les mécanismes spécifiques par lesquels le (Furane-2-yl)méthyl[3-(méthylamino)propyl]amine exerce ses effets antifongiques et antiviraux pourrait conduire au développement de nouveaux médicaments dans ces domaines.
Recherche sur le cancer
Le cycle furane est une caractéristique commune à de nombreux agents anticancéreux. Des études ont montré que les dérivés du furane peuvent être efficaces pour inhiber la croissance des cellules cancéreuses . Le rôle du (Furane-2-yl)méthyl[3-(méthylamino)propyl]amine dans la recherche sur le cancer est prometteur, avec des applications potentielles dans la conception de nouveaux médicaments de chimiothérapie.
Traitement des maladies neurodégénératives
Des composés contenant la fraction furane ont été associés à des effets neuroprotecteurs . Cela en fait des candidats pour le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson. L'application spécifique du (Furane-2-yl)méthyl[3-(méthylamino)propyl]amine dans ce domaine pourrait impliquer le développement de médicaments qui ralentissent la progression de ces maladies.
Effets antidiabétiques
Le noyau furane a été lié à des propriétés antidiabétiques, suggérant que les dérivés du furane pourraient être utilisés dans la gestion du diabète de type II . La recherche sur la façon dont le (Furane-2-yl)méthyl[3-(méthylamino)propyl]amine affecte la glycémie et la sensibilité à l'insuline pourrait ouvrir la voie à de nouvelles options thérapeutiques pour les patients diabétiques.
Applications photovoltaïques
Les dérivés du furane ne se limitent pas aux applications biomédicales ; ils jouent également un rôle dans les technologies photovoltaïques . Les propriétés électroniques des composés furaniques les rendent adaptés à une utilisation dans les cellules solaires. L'étude du potentiel photovoltaïque du (Furane-2-yl)méthyl[3-(méthylamino)propyl]amine pourrait contribuer au développement de sources d'énergie renouvelables plus efficaces.
Utilisations dans l'industrie alimentaire
Dans l'industrie alimentaire, les dérivés du furane sont connus pour contribuer à l'arôme des aliments cuits . Le (Furane-2-yl)méthyl[3-(méthylamino)propyl]amine pourrait être exploré pour ses propriétés rehausseurs de saveur, conduisant potentiellement à son utilisation dans des additifs alimentaires ou des agents aromatisants.
Science des matériaux
Enfin, la caractérisation structurale et vibratoire des dérivés du furane est cruciale en science des matériaux . La compréhension des propriétés du (Furane-2-yl)méthyl[3-(méthylamino)propyl]amine peut aider au développement de nouveaux matériaux présentant les propriétés mécaniques et thermiques souhaitées.
Propriétés
IUPAC Name |
N'-(furan-2-ylmethyl)-N,N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-11-6-4-7-12(2)9-10-5-3-8-13-10/h3,5,8,11H,4,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYVZQBVJXBCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1465693.png)
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine](/img/structure/B1465694.png)
![4-[(3-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1465697.png)
![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1465699.png)
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1465700.png)

![2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465702.png)





